(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzaldehyde and a suitable chiral amine.
Formation of the Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid, which can be further utilized in different applications.
Scientific Research Applications
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride: The trifluoromethyl group is positioned differently, affecting its reactivity and stability.
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375855 | |
Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-77-5, 270065-73-1 | |
Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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